molecular formula C13H12BrNOS B5544124 N-(3-bromobenzyl)-2-(2-thienyl)acetamide

N-(3-bromobenzyl)-2-(2-thienyl)acetamide

Cat. No. B5544124
M. Wt: 310.21 g/mol
InChI Key: SFOFLBBMBADCQK-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-2-(2-thienyl)acetamide is a compound that belongs to a class of organic molecules featuring both acetamide and thiophene moieties. This structure suggests potential for varied chemical reactivity and significance in pharmaceutical and materials science research due to the functional groups and heterocyclic system present.

Synthesis Analysis

The synthesis of related acetamide compounds often involves one-step reactions from respective amines and acetyl halogenides, providing detailed spectroscopic data (1H NMR, 13C NMR, 15N NMR, MS, IR) to characterize the compounds fully (Eller & Holzer, 2006). Moreover, the synthesis of 5-arylidene-3-(4′-bromobenzyl)thiazolidine-2,4-diones, which are structurally related, has been reported to involve reactions with 5-arylidenethiazolidine-2,4-dione potassium salt and 4-bromobenzyl bromide (Popov-Pergal et al., 2005).

Molecular Structure Analysis

Structural analysis of similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, demonstrates a 'V' shaped molecular arrangement with significant intermolecular interactions, including hydrogen bonds and π interactions, contributing to the compound's 3-D arrays (Boechat et al., 2011).

Chemical Reactions and Properties

Reactions of acetamide homologs reveal the formation of N-(α-dialkylaminobenzyl) acetamides, suggesting a mechanism that could be extrapolated to N-(3-bromobenzyl)-2-(2-thienyl)acetamide under similar conditions (Sekiya & Ito, 1963). Additionally, dibromohydration reactions involving N-(2-alkynylaryl)acetamide have been described, indicating potential pathways for bromination and hydron addition reactions relevant to the compound (Qiu et al., 2017).

Physical Properties Analysis

The physical properties of acetamides can be inferred from related compounds, such as the crystal structure determination of N-(4-chlorophenyl)di(methoxy)methyl]acetamide, highlighting the importance of molecular conformation and solid-state packing on the physical characteristics of these compounds (Hajjem et al., 1993).

Chemical Properties Analysis

The chemical properties of acetamides, including reactivity and stability, can be derived from the study of N-bromoacetamide and its reactions, demonstrating addition and substitution reactions that could be relevant to the chemical behavior of N-(3-bromobenzyl)-2-(2-thienyl)acetamide (Rank & Baer, 1974).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c14-11-4-1-3-10(7-11)9-15-13(16)8-12-5-2-6-17-12/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOFLBBMBADCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-bromobenzyl)-2-thien-2-ylacetamide

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